An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring linked to a 4-iodophenyl group via an amide bond. This unique structural arrangement, combining the rigid, three-membered cyclopropyl moiety with a halogenated aromatic ring, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The presence of an iodine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclopropyl group can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved target-binding affinity. This guide provides a comprehensive overview of the fundamental properties of N-(4-iodophenyl)cyclopropanecarboxamide, including its synthesis, physicochemical characteristics, and potential therapeutic applications, with a focus on its role as a scaffold in the development of novel therapeutic agents.
Core Chemical and Physical Properties
N-(4-iodophenyl)cyclopropanecarboxamide is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 23779-17-1 | [1] |
| Molecular Formula | C₁₀H₁₀INO | [1] |
| Molecular Weight | 287.10 g/mol | [1] |
| Predicted Melting Point | 214-216 °C | [2] |
| Predicted Boiling Point | 411.5 ± 28.0 °C | [2] |
| Predicted Density | 1.865 ± 0.06 g/cm³ | [2] |
| InChI | InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | [1] |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | [1] |
Synthesis and Chemical Reactivity
General Synthetic Pathway
The synthesis of N-aryl cyclopropanecarboxamides typically proceeds through the following key steps:
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Cyclopropanation: The initial step involves the formation of the cyclopropane ring. A common method is the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[3] For the synthesis of the precursor to N-(4-iodophenyl)cyclopropanecarboxamide, 4-iodophenylacetonitrile would be the logical starting material.
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Hydrolysis: The resulting cyclopropyl carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[3]
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Amide Coupling: The final step is the formation of the amide bond. The cyclopropanecarboxylic acid is coupled with the desired aniline, in this case, 4-iodoaniline. This reaction is usually facilitated by a coupling agent.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for N-(4-iodophenyl)cyclopropanecarboxamide.
Key Experimental Considerations
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Cyclopropanation Reaction Conditions: The efficiency of the cyclopropanation step can be influenced by the choice of base, solvent, and phase-transfer catalyst. Studies on related phenylacetonitriles have shown that electron-donating groups on the phenyl ring can lead to higher yields, while electron-withdrawing groups may result in lower yields.[3]
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Amide Coupling Reagents: A variety of coupling reagents can be employed for the final amidation step. The choice of reagent and reaction conditions should be optimized to ensure high yield and purity of the final product.
Reactivity of the Iodophenyl Group
The iodine atom on the phenyl ring is a key functional group that allows for a range of subsequent chemical transformations. It serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity enables the introduction of diverse substituents at the 4-position of the phenyl ring, facilitating the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Potential Biological Activity and Therapeutic Applications
The structural motifs present in N-(4-iodophenyl)cyclopropanecarboxamide are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.
The Role of the Cyclopropyl Moiety
The cyclopropane ring is a "bioisostere" often used in medicinal chemistry to enhance the pharmacological properties of a molecule.[5] Its rigid nature can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity.[5] Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[5]
Potential as an Anticancer Agent
Research on related 1-phenylcyclopropane carboxamide derivatives has demonstrated their potential as anti-proliferative agents.[3] Several compounds in this class have shown inhibitory activity against various cancer cell lines.[3] The mechanism of action for these compounds is still under investigation, but their ability to inhibit cell growth suggests that N-(4-iodophenyl)cyclopropanecarboxamide and its derivatives could be explored as potential anticancer therapeutics.
Other Potential Therapeutic Areas
The N-aryl cyclopropanecarboxamide scaffold has been investigated for a range of other biological activities, including:
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c-Met Kinase Inhibition: Certain N-aryl cyclopropanecarboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a target in cancer therapy.[6]
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Antimicrobial and Antifungal Activity: The broader class of N-aryl amides has been explored for antimicrobial and antifungal properties.[3]
The 4-iodo-phenyl group itself is present in a number of bioactive compounds and can contribute to target binding and overall activity.[2]
Future Directions and Research Opportunities
N-(4-iodophenyl)cyclopropanecarboxamide represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:
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Development of a Detailed and Optimized Synthesis: A robust and scalable synthetic route is crucial for the production of this compound and its derivatives for further study.
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Comprehensive Biological Evaluation: A thorough investigation of the biological activity of N-(4-iodophenyl)cyclopropanecarboxamide is needed. This should include screening against a wide range of biological targets, such as kinases and other enzymes, as well as in various disease models.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, particularly through modifications at the 4-position of the phenyl ring, will be essential to understand the SAR and to optimize the potency and selectivity of this chemical scaffold.
Conclusion
N-(4-iodophenyl)cyclopropanecarboxamide is a molecule with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropyl group and a reactive iodophenyl moiety makes it an attractive scaffold for the design and synthesis of novel bioactive compounds. While specific biological data for this compound is currently limited, the known activities of related N-aryl cyclopropanecarboxamides suggest that it warrants further investigation as a potential therapeutic agent, particularly in the area of oncology. The development of a detailed synthetic protocol and a comprehensive biological evaluation are critical next steps in unlocking the full potential of this promising molecule.
References
Sources
- 1. PubChemLite - N-(4-iodophenyl)cyclopropanecarboxamide (C10H10INO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
